molecular formula C11H17NO B1464442 3-methoxy-N-methyl-1-phenylpropan-1-amine CAS No. 1249193-65-4

3-methoxy-N-methyl-1-phenylpropan-1-amine

Cat. No.: B1464442
CAS No.: 1249193-65-4
M. Wt: 179.26 g/mol
InChI Key: YSUNRYGLSCFPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-methyl-1-phenylpropan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol It is a derivative of phenylpropylamine, featuring a methoxy group at the third position and a methylamine group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-1-phenylpropan-1-amine typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at a temperature range of 60-100°C in a closed container . The product, 3-methylamino-1-phenylpropanol hydrochloride, is then reduced under catalytic conditions using a Raney nickel catalyst. The hydrogenation reduction is performed at a hydrogen pressure of 0.3-1.5 MPa and a temperature of 25-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-1-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

3-methoxy-N-methyl-1-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropylamine: A parent compound with similar structural features but lacking the methoxy and methylamine groups.

    Methoxyphenethylamine: Similar to 3-methoxy-N-methyl-1-phenylpropan-1-amine but with a different substitution pattern.

    Methylphenethylamine: Another related compound with a methyl group attached to the phenethylamine structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylamine groups allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-methoxy-N-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-11(8-9-13-2)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUNRYGLSCFPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCOC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-methyl-1-phenylpropan-1-amine
Reactant of Route 2
3-methoxy-N-methyl-1-phenylpropan-1-amine
Reactant of Route 3
3-methoxy-N-methyl-1-phenylpropan-1-amine
Reactant of Route 4
3-methoxy-N-methyl-1-phenylpropan-1-amine
Reactant of Route 5
3-methoxy-N-methyl-1-phenylpropan-1-amine
Reactant of Route 6
3-methoxy-N-methyl-1-phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.